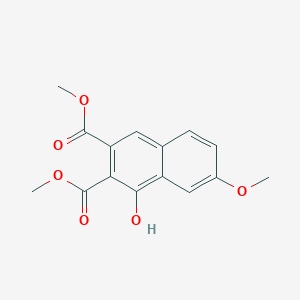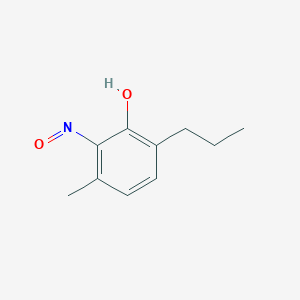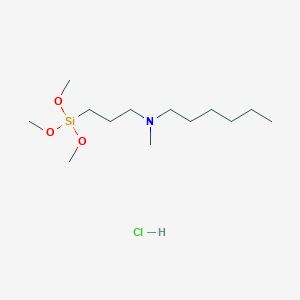![molecular formula C16H19ClO2S2 B14275811 3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride CAS No. 185329-95-7](/img/structure/B14275811.png)
3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride is an organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a phenyl ring The phenyl ring is further substituted with a methyl group and a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Sulfonylation: The thiophene ring is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with a methyl group and a 3-methylbutyl group through Friedel-Crafts alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Functionalized Thiophenes: Resulting from oxidation or reduction reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride serves as a versatile intermediate for the preparation of various functionalized thiophenes and sulfonyl-containing compounds.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In materials science, this compound can be used to create polymers and other materials with specific electronic or optical properties. It may also be used in the development of sensors and other advanced materials.
Mechanism of Action
The mechanism by which 3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride exerts its effects depends on its specific application. In chemical reactions, the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl Chloride: Lacks the substituted phenyl ring, making it less complex but also less versatile.
3-Phenylthiophene-2-sulfonyl Chloride: Similar structure but without the methyl and 3-methylbutyl groups, leading to different reactivity and applications.
2-Methylthiophene-3-sulfonyl Chloride: Different substitution pattern on the thiophene ring, affecting its chemical properties.
Uniqueness
3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in creating complex molecules and materials with tailored properties.
Properties
CAS No. |
185329-95-7 |
|---|---|
Molecular Formula |
C16H19ClO2S2 |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
3-[2-methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C16H19ClO2S2/c1-11(2)4-5-13-6-7-14(12(3)10-13)15-8-9-20-16(15)21(17,18)19/h6-11H,4-5H2,1-3H3 |
InChI Key |
ABVLORQXQFOBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(C)C)C2=C(SC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


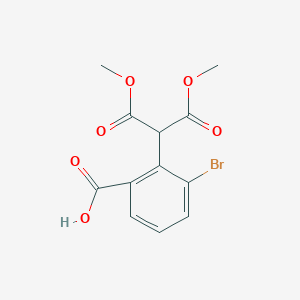
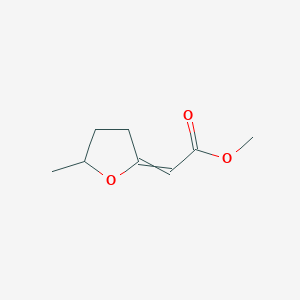
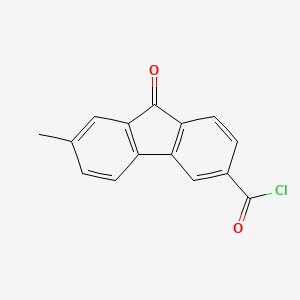

![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
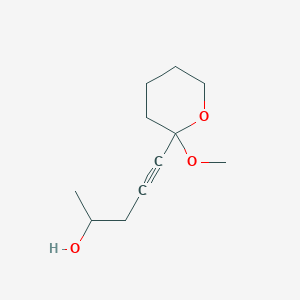
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
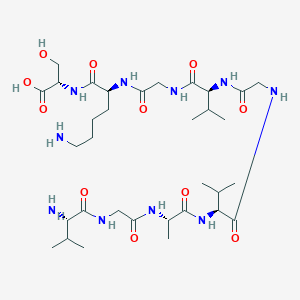
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
